BenchChemオンラインストアへようこそ!

(1-Benzyl-piperidin-4-ylamino)-acetic acid

Medicinal Chemistry Drug Discovery Pharmacokinetics

This 98% pure (1-Benzyl-piperidin-4-ylamino)-acetic acid (CAS 1040036-64-3) is a differentiated N-benzylpiperidine scaffold critical for medicinal chemistry programs targeting AChE, BuChE, and sigma-1 receptors. Unlike simpler piperidines, its unique physicochemical signature (LogP 1.33, TPSA 52.6 Ų) occupies optimal drug-like space for hit-to-lead optimization and ADME tuning. The amino-acetic acid side chain provides a versatile synthetic handle for focused library synthesis and multi-target directed ligand design. Ideal for Alzheimer's and CNS drug discovery. Available in research quantities with full analytical documentation.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 1040036-64-3
Cat. No. B3204707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-piperidin-4-ylamino)-acetic acid
CAS1040036-64-3
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CN(CCC1NCC(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c17-14(18)10-15-13-6-8-16(9-7-13)11-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,17,18)
InChIKeyWYTWMVPKXYCGDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-piperidin-4-ylamino)-acetic acid (CAS 1040036-64-3): A Research-Grade Building Block for Targeted Therapeutics


(1-Benzyl-piperidin-4-ylamino)-acetic acid, also known as N-(1-benzyl-4-piperidinyl)glycine , is a synthetic small molecule (C14H20N2O2, MW: 248.32 g/mol) characterized by a benzyl-substituted piperidine core linked via a secondary amine to an acetic acid moiety . As a functionalized piperidine derivative, it serves as a key intermediate and a versatile scaffold in medicinal chemistry, particularly for developing receptor-targeted therapeutics . The compound is commercially available with a typical purity of 98% for research and development purposes .

Why (1-Benzyl-piperidin-4-ylamino)-acetic acid Cannot Be Replaced by Generic Piperidine Analogs


The differentiation of (1-benzyl-piperidin-4-ylamino)-acetic acid from generic analogs hinges on its specific structural and physicochemical features, which are critical for its intended application as a building block or intermediate. The N-benzyl group, a characteristic pharmacophore, is recognized for its ability to anchor molecules within enzyme active sites, a property not found in simpler piperidines or piperazines [1]. Furthermore, its unique combination of a LogP of 1.3252 and a TPSA of 52.57 Ų places it in a favorable property space for drug discovery, distinct from more hydrophilic analogs like N-4-Piperidinyl-glycine (MW: 158.2) [2] or more lipophilic, non-amino acid derivatives. Substitution with a generic piperidine derivative would alter these critical physicochemical and pharmacophoric properties, potentially undermining its synthetic utility or biological relevance.

Quantitative Evidence for Selecting (1-Benzyl-piperidin-4-ylamino)-acetic acid Over Its Closest Analogs


Comparative Physicochemical Profiling: Lipophilicity and Topological Polar Surface Area

The compound's physicochemical properties, specifically its LogP (a measure of lipophilicity) and Topological Polar Surface Area (TPSA), are quantifiably distinct from its closest structural analogs, which directly impacts its predicted absorption and permeability profile. (1-Benzyl-piperidin-4-ylamino)-acetic acid exhibits a calculated LogP of 1.3252 and a TPSA of 52.57 Ų . In contrast, a structurally related comparator, N-4-Piperidinyl-glycine (lacking the benzyl group), has a molecular weight of 158.2 g/mol and is significantly more hydrophilic [1]. The presence of the benzyl group in the target compound increases lipophilicity, moving it into a different chemical space that is often more favorable for membrane permeability and interactions with hydrophobic protein pockets, a critical differentiator in drug design.

Medicinal Chemistry Drug Discovery Pharmacokinetics

Key Intermediate in the Synthesis of Potent AChE Inhibitors

(1-Benzyl-piperidin-4-ylamino)-acetic acid is a key building block in the synthesis of a class of potent acetylcholinesterase (AChE) inhibitors. Derivatives of this scaffold have demonstrated significant activity. For instance, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, a structurally related compound synthesized from a similar 1-benzylpiperidine precursor, exhibits an IC50 of 0.12 μM on purified electric eel AChE, representing a 5000-fold increase in potency compared to minaprine [1]. Another derivative from the same class, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine, shows an IC50 of 21 nM and a 100-fold selectivity for human AChE over BuChE compared to the reference compound tacrine [2]. These data underscore the value of the core 1-benzylpiperidine moiety in generating high-potency and selective AChE inhibitors.

Neuroscience Alzheimer's Disease Enzymology

Structural Basis for Potential σ1 Receptor Affinity

The 1-benzylpiperidine motif in this compound is a recognized pharmacophore for affinity at sigma-1 (σ1) receptors, a target for various neurological and pain disorders. While direct data for the target compound is not available, its core structure is similar to known high-affinity σ1 ligands. For example, 4-IBP, a compound containing an N-benzylpiperidin-4-yl group, binds to σ1 receptors with a Ki of 1.7 nM, showing an ~15-fold selectivity over σ2 receptors (Ki = 25.2 nM) [1]. In contrast, unsubstituted piperidines show significantly weaker binding constants in the range of 18-28 nM for σ1 . This supports the N-benzylpiperidine core as a critical contributor to high-affinity σ1 binding.

Receptor Pharmacology Neuroscience Ligand Discovery

Facilitates Development of Dual AChE/BuChE Inhibitors

The 1-benzylpiperidine scaffold of (1-Benzyl-piperidin-4-ylamino)-acetic acid is integral to the development of compounds with dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. This is supported by research on related derivatives. For example, a series of 1-benzyl piperidin-4-yl (α)-lipoic amide molecules yielded compound 17, which demonstrated IC50 values of 1.75 ± 0.30 μM for AChE and 5.61 ± 1.25 μM for BuChE. This activity was comparable to the reference drug galantamine (AChE IC50 = 1.7 μM, BuChE IC50 = 9.4 ± 2.5 μM) [1]. The parent benzyl piperazine analogs, in contrast, showed no inhibitory activity for ChEs (IC50 > 600 μM) [2], highlighting the specific contribution of the 1-benzylpiperidine core to cholinesterase inhibition.

Enzyme Inhibition Alzheimer's Disease Multitarget Therapeutics

Optimal Application Scenarios for (1-Benzyl-piperidin-4-ylamino)-acetic acid in R&D


Synthesis of Potent and Selective CNS-Targeted AChE Inhibitors

Based on its class-level evidence as a precursor for potent AChE inhibitors [1], (1-Benzyl-piperidin-4-ylamino)-acetic acid is an optimal building block for synthesizing novel analogs aimed at treating cholinergic deficits in Alzheimer's disease. Its core structure is associated with high selectivity for AChE over BuChE, a desirable trait for reducing peripheral side effects. Researchers can leverage this scaffold to create and screen focused libraries, aiming to achieve or surpass the activity of derivatives like the one showing a 5000-fold improvement over minaprine .

Scaffold for Developing Novel Sigma-1 Receptor Ligands

The N-benzylpiperidine core of this compound is a proven pharmacophore for sigma-1 (σ1) receptor affinity [1]. As such, (1-Benzyl-piperidin-4-ylamino)-acetic acid is a valuable starting point for medicinal chemistry campaigns targeting σ1 receptors, which are implicated in pain, depression, and neurodegenerative diseases. The presence of the amino-acetic acid side chain provides a convenient synthetic handle for further derivatization to optimize potency, selectivity, and pharmacokinetic properties, aiming for the low nanomolar affinity seen with related structures like 4-IBP .

Precursor for Multi-Target Directed Ligands (MTDLs) in Neurodegeneration

Given the demonstrated utility of the 1-benzylpiperidine scaffold in creating dual AChE/BuChE inhibitors [1], this compound is well-suited for designing multi-target directed ligands (MTDLs) for complex neurodegenerative diseases like Alzheimer's. By conjugating the amino-acetic acid moiety with another pharmacophore (e.g., an antioxidant or an anti-amyloid aggregation agent), researchers can develop a single molecule capable of modulating multiple pathological pathways. This is a strategic advantage over developing separate single-target drugs.

Physicochemical Optimization of Early-Stage Lead Compounds

With its well-defined physicochemical properties (LogP = 1.3252, TPSA = 52.57 Ų) [1], this compound is a useful reagent for hit-to-lead optimization. Its properties place it in a desirable 'drug-like' space, distinct from more polar or lipophilic analogs . A medicinal chemist can use it to modulate the lipophilicity and polarity of a lead series, potentially improving membrane permeability and solubility without a significant increase in molecular weight. This allows for the rational, data-driven improvement of a compound's ADME profile.

Quote Request

Request a Quote for (1-Benzyl-piperidin-4-ylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.